1-(3-chlorophenyl)-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a chlorophenyl group, a furan ring, and a diazinopyrimidine core
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chlorophenyl and furan intermediates, which are then coupled with the diazinopyrimidine core under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and furan groups may play a role in binding to these targets, while the diazinopyrimidine core may be involved in the overall activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar compounds to 1-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other diazinopyrimidine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example, other diazinopyrimidine derivatives may have different substituents that alter their binding affinity or reactivity .
Properties
Molecular Formula |
C17H15ClN4O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-(furan-2-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H15ClN4O3/c18-11-3-1-4-12(7-11)22-15-14(16(23)20-17(22)24)9-21(10-19-15)8-13-5-2-6-25-13/h1-7,19H,8-10H2,(H,20,23,24) |
InChI Key |
QBPNPWHBWDEXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CO3)N(C(=O)NC2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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